molecular formula C8H6F3N3O B13907887 6-(trifluoromethoxy)-1H-indazol-7-amine

6-(trifluoromethoxy)-1H-indazol-7-amine

Katalognummer: B13907887
Molekulargewicht: 217.15 g/mol
InChI-Schlüssel: HAYGVZDUOXTYCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethoxy)-1H-indazol-7-amine is a chemical compound that features a trifluoromethoxy group attached to an indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-1H-indazol-7-amine typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method involves the use of trifluoromethoxylation reagents under specific reaction conditions. For example, the reaction of an indazole precursor with a trifluoromethoxylating agent in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethoxy)-1H-indazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethoxy)-1H-indazol-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(trifluoromethoxy)-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-1H-indazol-7-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H6F3N3O

Molekulargewicht

217.15 g/mol

IUPAC-Name

6-(trifluoromethoxy)-1H-indazol-7-amine

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-5-2-1-4-3-13-14-7(4)6(5)12/h1-3H,12H2,(H,13,14)

InChI-Schlüssel

HAYGVZDUOXTYCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=NN2)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.